

The Role of TP748 in Forging Novel Antibiotic Scaffolds: A Technical Guide

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Compound of Interest				
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For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria poses a significant threat to global health. In response, the scientific community is actively exploring novel chemical scaffolds to develop a new generation of antibiotics. This technical guide delves into the significance of the isoxazole intermediate, **TP748**, as a crucial building block in the total synthesis of advanced tetracycline antibiotics. These new agents are designed to overcome existing tetracycline resistance mechanisms and exhibit potent activity against a broad spectrum of multidrug-resistant pathogens.

Introduction: The Need for Novel Tetracyclines

Tetracyclines are a class of broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. However, their efficacy has been compromised by two primary resistance mechanisms:

- Efflux Pumps: Bacterial proteins that actively transport tetracycline out of the cell, reducing
 its intracellular concentration.
- Ribosomal Protection: Proteins that bind to the ribosome, displacing tetracycline and allowing protein synthesis to proceed.



To combat this resistance, researchers have pursued fully synthetic routes to create novel tetracycline analogs with modifications at positions previously inaccessible through semi-synthetic methods. This approach has led to the development of third-generation tetracyclines like eravacycline, omadacycline, and sarecycline, which demonstrate improved potency against resistant strains.

TP748: A Key Intermediate in Fully Synthetic Tetracycline Scaffolds

TP748 is an isoxazole-containing molecule that serves as a key intermediate in the convergent synthesis of novel tetracyclines.

Chemical Information:

• IUPAC Name: (S)-1-(5-(benzyloxy)isoxazol-3-yl)-N,N-dimethylbut-3-en-1-amine

• CAS Number: 951698-15-0

Molecular Formula: C15H18N2O2

Molecular Weight: 258.32 g/mol

The isoxazole ring in **TP748** acts as a protecting group for the vinylogous carbamic acid functionality of the tetracycline A-ring during synthesis. This strategic protection is crucial for the subsequent key bond-forming reactions.

Synthetic Strategy and Core Reactions

The total synthesis of novel tetracyclines using intermediates like **TP748** generally follows a convergent approach, where different parts of the molecule are synthesized separately and then combined. A pivotal step in this strategy is the Michael-Dieckmann condensation.

In this reaction, an enolate derived from a D-ring precursor undergoes a Michael addition to an AB-ring precursor (synthesized from an intermediate like **TP748**). This is followed by an intramolecular Dieckmann condensation to form the C-ring, thereby constructing the tetracyclic core of the antibiotic. The isoxazole protecting group is then removed under reductive conditions in the final steps of the synthesis.



Quantitative Data: In Vitro Activity of Novel Tetracyclines

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for novel tetracyclines, which are representative of compounds synthesized using scaffolds derived from intermediates like **TP748**. The data highlights their potent activity against a range of susceptible and resistant Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Activity of Eravacycline against Selected Bacterial Isolates

Organism	Resistance Profile	MIC₅₀ (μg/mL)	MIC ₉₀ (μg/mL)	MIC Range (μg/mL)
Staphylococcus aureus	Methicillin- Resistant (MRSA)	0.12	1	0.06 - 1
Enterococcus faecalis	Vancomycin- Resistant (VRE)	-	-	0.015 - 1
Enterococcus faecium	Vancomycin- Resistant (VRE)	0.03	0.06	0.03 - 4
Escherichia coli	Carbapenem- Resistant (CRE)	0.25	8	0.25 - 8
Klebsiella pneumoniae	Carbapenem- Resistant (CRE)	2	4	0.5 - 8
Acinetobacter baumannii	Carbapenem- Resistant (CRAB)	1	2	0.03 - 4

Data compiled from multiple sources.[1][2][3]

Table 2: In Vitro Activity of Omadacycline against Selected Bacterial Isolates



Organism	Resistance Profile	MIC₅₀ (μg/mL)	MIC90 (µg/mL)
Staphylococcus aureus	Methicillin-Resistant (MRSA)	0.12	0.5
Enterococcus faecalis	Vancomycin-Resistant (VRE)	0.12	0.25
Enterococcus faecium	Vancomycin-Resistant (VRE)	0.06	0.12
Streptococcus pneumoniae	Penicillin-Resistant (PRSP)	0.06	0.12
Escherichia coli	ESBL-producing	1	2
Klebsiella pneumoniae	ESBL-producing	2	8

Data compiled from multiple sources.[4][5][6]

Table 3: In Vitro Activity of Sarecycline against Selected Bacterial Isolates

Organism	Resistance Profile	MIC₅₀ (μg/mL)	MIC ₉₀ (μg/mL)
Cutibacterium acnes	-	0.5	4
Staphylococcus aureus	Methicillin-Susceptible (MSSA)	-	0.5
Staphylococcus aureus	Methicillin-Resistant (MRSA)	-	0.5
Staphylococcus epidermidis	Methicillin-Resistant	-	2
Streptococcus pyogenes	-	-	8

Data compiled from multiple sources.[7][8]



In Vivo Efficacy of Novel Tetracyclines

The potent in vitro activity of these novel tetracyclines translates to significant efficacy in animal models of infection.

Table 4: In Vivo Efficacy of Omadacycline in a Murine Intraperitoneal Infection Model

Pathogen	Resistance Profile	50% Effective Dose (ED50) (mg/kg)
Streptococcus pneumoniae	-	0.45 - 3.39
Staphylococcus aureus	MRSA, tet(K), tet(M)	0.30 - 1.74
Escherichia coli	-	2.02

Data from a single intravenous dose study.[9][10]

Table 5: In Vivo Efficacy of Eravacycline in Murine Infection Models

Infection Model	Pathogen	Resistance Profile	Efficacy Endpoint	Dose / Regimen
Septicemia	Staphylococcus aureus	MRSA	PD ₅₀	≤ 1 mg/kg q.d.
Septicemia	Escherichia coli	-	PD ₅₀	1.2 - 4.4 mg/kg q.d.
Neutropenic Thigh	Staphylococcus aureus	MSSA	2 log ₁₀ CFU reduction	0.2 - 9.5 mg/kg (single dose)
Neutropenic Lung	Streptococcus pneumoniae	Tetracycline- Resistant	> Linezolid efficacy	3 - 12 mg/kg i.v. b.i.d.

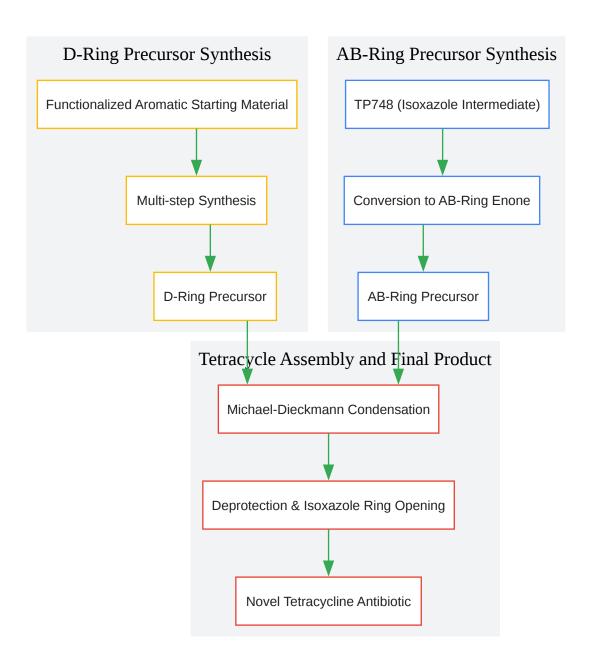
PD₅₀: 50% protective dose. Data compiled from multiple sources.[11][12]

Experimental Protocols



General Synthesis of Novel Tetracycline Scaffolds

The synthesis of novel tetracyclines is a multi-step process. A generalized workflow is presented below.



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Caption: Generalized workflow for the synthesis of novel tetracyclines.

Key Reaction: Michael-Dieckmann Condensation

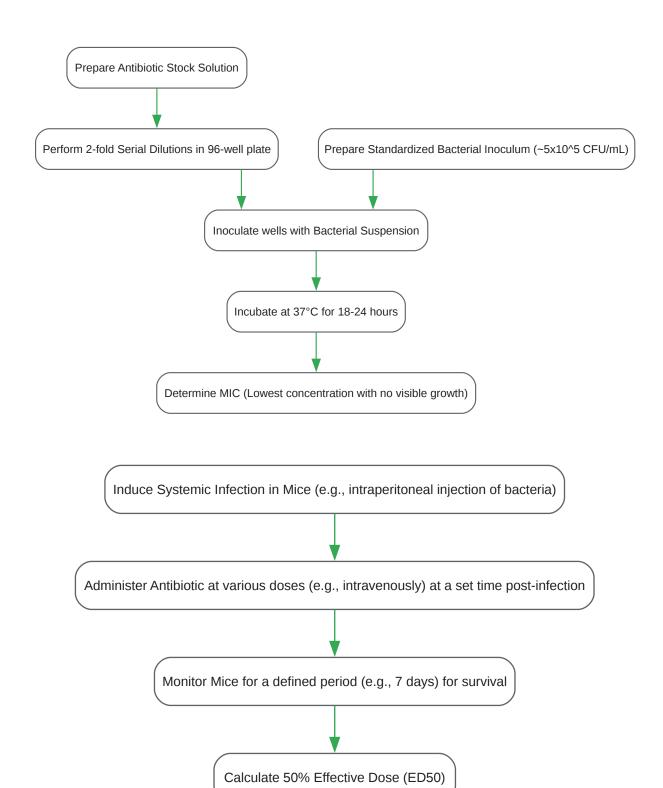


A detailed protocol for this key step would involve the slow addition of a solution of the AB-ring precursor to a cooled (-70 °C) solution of the deprotonated D-ring precursor (using a strong base like LDA). The reaction mixture is then gradually warmed to allow for the intramolecular cyclization to occur, forming the protected tetracyclic core.

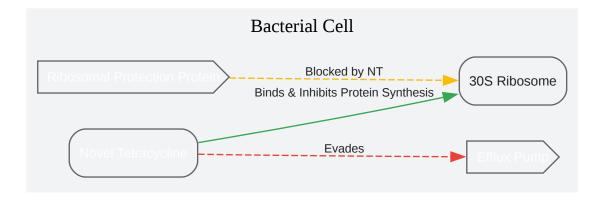
Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method according to CLSI guidelines.









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